molecular formula C8H9NO2 B1208468 Dopamine quinone CAS No. 50673-96-6

Dopamine quinone

Cat. No.: B1208468
CAS No.: 50673-96-6
M. Wt: 151.16 g/mol
InChI Key: PQPXZWUZIOASKS-UHFFFAOYSA-N
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Description

Dopamine quinone is a highly reactive compound formed by the oxidation of dopamine, a neurotransmitter crucial for various physiological functions. This compound plays a significant role in the pathogenesis of neurodegenerative diseases, particularly Parkinson’s disease, due to its ability to induce oxidative stress and cytotoxicity in dopaminergic neurons .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Dopamine quinone is typically synthesized through the oxidation of dopamine. This process can be initiated by various oxidizing agents, including enzymes like tyrosinase or chemical oxidants such as ferricyanide. The reaction is usually carried out in an aqueous solution under mild conditions to prevent further degradation of the quinone .

Industrial Production Methods: While this compound is not produced on an industrial scale due to its instability and reactivity, its precursor, dopamine, is synthesized industrially through the fermentation of tyrosine or phenylalanine using genetically modified microorganisms. The dopamine is then oxidized to this compound under controlled laboratory conditions .

Chemical Reactions Analysis

Types of Reactions: Dopamine quinone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of Dopamine Quinone: this compound is unique due to its formation from dopamine, a critical neurotransmitter, and its specific role in neurodegenerative diseases. Unlike other quinones, it is directly linked to the pathogenesis of Parkinson’s disease and other dopaminergic neurotoxicity conditions .

Properties

IUPAC Name

4-(2-aminoethyl)cyclohexa-3,5-diene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPXZWUZIOASKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(=O)C=C1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198716
Record name Dopamine quinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dopamine quinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012219
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

50673-96-6
Record name Dopamine quinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50673-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dopamine quinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050673966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dopamine quinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dopamine quinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF3WT5K23D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dopamine quinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012219
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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